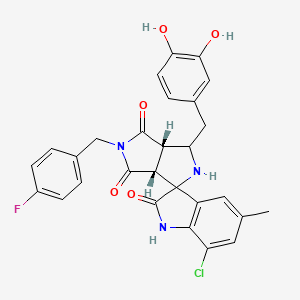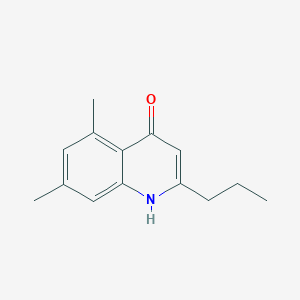![molecular formula C14H18Cl3NO B12620332 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 920959-07-5](/img/structure/B12620332.png)
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. This compound features a trichlorinated indene backbone with a diethylamino methyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of an indene derivative, followed by the introduction of the diethylamino methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to maintain the quality and yield of the final product.
化学反応の分析
Types of Reactions
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichlorinated indene to less chlorinated derivatives.
Substitution: The diethylamino methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorinated ketones, while reduction can produce partially dechlorinated indenes.
科学的研究の応用
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino methyl group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The trichlorinated indene backbone may also play a role in binding to specific receptors or proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4,5,6-Trichloro-2,3-dihydro-1H-inden-1-ol: Lacks the diethylamino methyl group, resulting in different chemical properties and reactivity.
7-[(Diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol: Does not have the trichlorinated indene backbone, affecting its overall stability and interactions.
Uniqueness
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the trichlorinated indene backbone and the diethylamino methyl group. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
920959-07-5 |
|---|---|
分子式 |
C14H18Cl3NO |
分子量 |
322.7 g/mol |
IUPAC名 |
4,5,6-trichloro-7-(diethylaminomethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-18(4-2)7-9-11-8(5-6-10(11)19)12(15)14(17)13(9)16/h10,19H,3-7H2,1-2H3 |
InChIキー |
JGROZLYRTGLGOZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C(=C(C2=C1C(CC2)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)


![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)


![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)

